molecular formula C21H26N6O5 B12802866 2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydroquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid CAS No. 95343-00-3

2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydroquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

Cat. No.: B12802866
CAS No.: 95343-00-3
M. Wt: 442.5 g/mol
InChI Key: TYOWJZPXJKBXTL-UHFFFAOYSA-N
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Description

L-Glutamic acid, N-(4-(((2,4-diamino-5,6,7,8-tetrahydro-6-quinazolinyl)methyl)amino)benzoyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline moiety, making it a subject of interest in medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, N-(4-(((2,4-diamino-5,6,7,8-tetrahydro-6-quinazolinyl)methyl)amino)benzoyl)- typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazoline Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling with L-Glutamic Acid: The quinazoline derivative is then coupled with L-Glutamic acid using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, N-(4-(((2,4-diamino-5,6,7,8-tetrahydro-6-quinazolinyl)methyl)amino)benzoyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under mild conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the quinazoline ring or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic ring or the quinazoline moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

L-Glutamic acid, N-(4-(((2,4-diamino-5,6,7,8-tetrahydro-6-quinazolinyl)methyl)amino)benzoyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its structural similarity to known antineoplastic agents.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of L-Glutamic acid, N-(4-(((2,4-diamino-5,6,7,8-tetrahydro-6-quinazolinyl)methyl)amino)benzoyl)- involves its interaction with specific molecular targets. The quinazoline moiety is known to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis. This inhibition leads to a reduction in cell proliferation, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: A well-known antineoplastic agent with a similar mechanism of action.

    Aminopterin: Another folic acid derivative with antineoplastic properties.

    Pemetrexed: A multi-targeted antifolate with applications in cancer treatment.

Uniqueness

L-Glutamic acid, N-(4-(((2,4-diamino-5,6,7,8-tetrahydro-6-quinazolinyl)methyl)amino)benzoyl)- is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

CAS No.

95343-00-3

Molecular Formula

C21H26N6O5

Molecular Weight

442.5 g/mol

IUPAC Name

2-[[4-[(2,4-diamino-5,6,7,8-tetrahydroquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H26N6O5/c22-18-14-9-11(1-6-15(14)26-21(23)27-18)10-24-13-4-2-12(3-5-13)19(30)25-16(20(31)32)7-8-17(28)29/h2-5,11,16,24H,1,6-10H2,(H,25,30)(H,28,29)(H,31,32)(H4,22,23,26,27)

InChI Key

TYOWJZPXJKBXTL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=NC(=N2)N)N

Origin of Product

United States

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